molecular formula C36H52N6O15S B8104153 PC Biotin-PEG3-NHS ester

PC Biotin-PEG3-NHS ester

Cat. No. B8104153
M. Wt: 840.9 g/mol
InChI Key: WXAMRLAFOFNACR-VTJXTUSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC Biotin-PEG3-NHS ester is a useful research compound. Its molecular formula is C36H52N6O15S and its molecular weight is 840.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Single Molecule Recognition Force Microscopy : PC Biotin-PEG3-NHS ester is used in the development of atomic force microscopy (AFM) sensors for detecting receptor-ligand interactions at the single-molecule level, such as avidin-biotin interactions. The flexibility provided by the PEG chain in these systems allows for the specific binding of biomolecules (Riener et al., 2003).

  • Nanoparticle Surface Functionalization : This compound is utilized in the preparation of biotin-terminated PEG blocks for the functionalization of polymeric micelles. This enables targeted drug delivery systems and improved biocompatibility (Pourcelle et al., 2007).

  • Oligonucleotide Modification : this compound is applied in the pegylation of RNA Spiegelmers, demonstrating its utility in the conjugation of carboxylic acids to amino-modified oligonucleotides. This is crucial in attaching small to large molecular entities such as tags or peptides to nucleic acids (Bethge & Vonhoff, 2020).

  • Protein and Peptide Biotinylation : The compound is used in the biotinylation of proteins and peptides, revealing its capability to acylate various functional groups in specific peptide sequences (Miller et al., 1997).

  • Quantification and Analysis : It's used in the quantification of NHS esters, which are crucial in various bioconjugation techniques. This is important for identifying impurities or degradation in stored NHS esters (Klykov & Weller, 2015).

  • Drug Delivery Systems : In the creation of drug delivery systems, this compound is used for the functionalization of nanoparticles to improve tumor targeting and selectivity (Yuan et al., 2014).

  • Immunoprotection of Pancreatic Islets : The compound is employed to improve the coating of pancreatic islets with regulatory T cells, thereby creating local immunosuppression and potentially enhancing graft survival (Golab et al., 2014).

  • Fluorescent Labeling : It is used in the fluorescent labeling of proteins, demonstrating its applicability in conjugating various probes to primary amines of biomolecules (Nanda & Lorsch, 2014).

properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N6O15S/c1-23(56-36(48)57-41-32(45)9-10-33(41)46)24-20-27(51-2)28(21-26(24)42(49)50)55-13-5-8-31(44)38-12-15-53-17-19-54-18-16-52-14-11-37-30(43)7-4-3-6-29-34-25(22-58-29)39-35(47)40-34/h20-21,23,25,29,34H,3-19,22H2,1-2H3,(H,37,43)(H,38,44)(H2,39,40,47)/t23?,25-,29-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAMRLAFOFNACR-VTJXTUSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N6O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PC Biotin-PEG3-NHS ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.